{3-oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanol hydrochloride
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Overview
Description
{3-oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanol hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl and a molecular weight of 193.67 g/mol . This compound is known for its unique bicyclic structure, which includes both oxygen and nitrogen atoms within the ring system. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of {3-oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanol hydrochloride typically involves the formation of the bicyclic core followed by functionalization. One common synthetic route includes the radical C-carbonylation of methylcyclohexylamines, which leads to the formation of 2-azabicyclo[3.3.1]nonan-3-ones . This process involves the use of oxidants such as lead tetraacetate (Pb(OAc)4) and carbon monoxide under high pressure to ensure cyclization. The resulting intermediate can then be further functionalized to obtain the desired compound.
Chemical Reactions Analysis
{3-oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s bicyclic structure makes it reactive towards transition-metal complexes, facilitating catalytic asymmetric transformations . Common reagents used in these reactions include oxidants like Pb(OAc)4 and PhI(OAc)2, as well as nucleophiles for ring-opening reactions. Major products formed from these reactions often include functionalized derivatives of the bicyclic core.
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of complex organic molecules. In biology and medicine, it is used in drug discovery and development due to its potential biological activity. Additionally, its unique structure makes it suitable for studying molecular interactions and mechanisms of action in various biochemical pathways.
Mechanism of Action
The mechanism of action of {3-oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
{3-oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanol hydrochloride can be compared to other bicyclic compounds such as 2-azabicyclo[3.2.1]octane and other derivatives of bicyclo[3.3.1]nonane . These compounds share similar structural features but differ in their specific functional groups and reactivity. The presence of both oxygen and nitrogen atoms in the ring system of this compound makes it unique and potentially more versatile in various applications.
Properties
CAS No. |
2375269-59-1 |
---|---|
Molecular Formula |
C8H16ClNO2 |
Molecular Weight |
193.7 |
Purity |
0 |
Origin of Product |
United States |
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